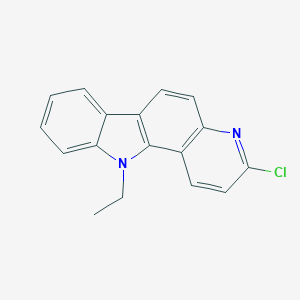
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C16H13ClN2.
Applications De Recherche Scientifique
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is the use of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as a cancer therapy.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- is not fully understood, but it is believed to involve the intercalation of the compound into DNA. This intercalation can cause structural changes in the DNA molecule, leading to the activation of DNA damage response pathways and ultimately apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- can induce DNA damage and apoptosis in cancer cells, but it has also been shown to have some toxic effects on normal cells. This compound can cause oxidative stress and mitochondrial dysfunction in normal cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- in lab experiments is its selectivity for damaged DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound's toxic effects on normal cells can be a limitation in some experiments, and further studies are needed to fully understand its safety profile.
Orientations Futures
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in animal and human models.
Another area of research is the development of new fluorescent probes based on the structure of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. These probes could be used to study other types of DNA damage and repair mechanisms.
Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. This will be important for determining its potential as a therapeutic agent and for developing strategies to minimize its toxic effects.
Méthodes De Synthèse
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- involves a multi-step process. The first step is the preparation of 3-chloro-2-nitrobenzaldehyde, which is then reacted with ethyl acetoacetate to form 3-chloro-2-nitrochalcone. The chalcone is then cyclized with ammonium acetate to form the desired product, 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-. The yield of this synthesis method is about 50%, and the purity of the product can be improved by further purification techniques.
Propriétés
Numéro CAS |
127040-48-6 |
|---|---|
Nom du produit |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Formule moléculaire |
C17H13ClN2 |
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
3-chloro-11-ethylpyrido[3,2-a]carbazole |
InChI |
InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3 |
Clé InChI |
QMSCTDWMWZHLAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Autres numéros CAS |
127040-48-6 |
Synonymes |
11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



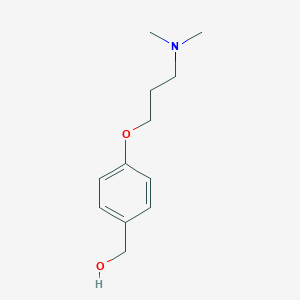
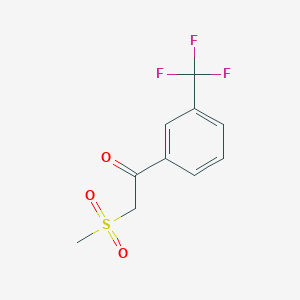
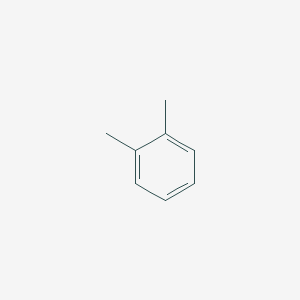
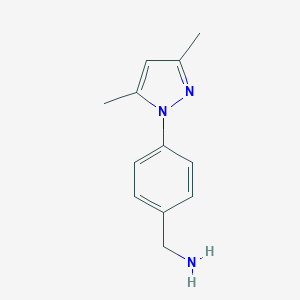
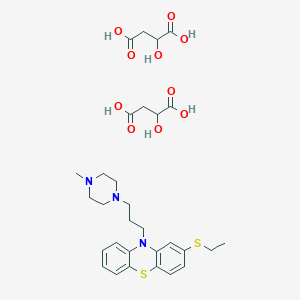
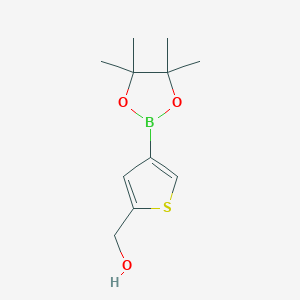
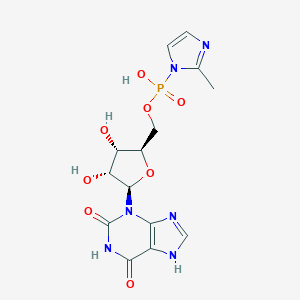

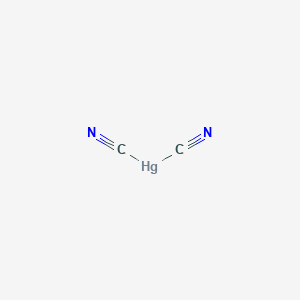

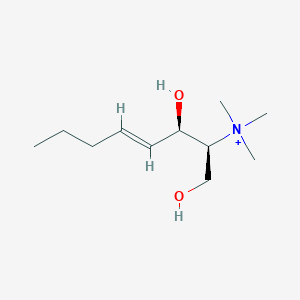
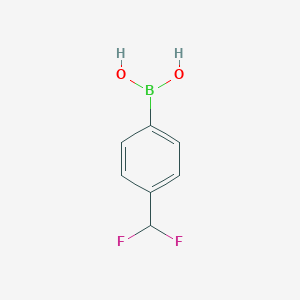
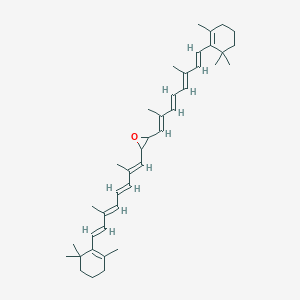
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)